5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone
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Overview
Description
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone is a flavonoid compound with the molecular formula C17H14O8. It is characterized by the presence of multiple hydroxyl and methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and appropriate methoxy-substituted phenols. The synthetic route may include steps like condensation reactions, cyclization, and methylation under controlled conditions. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form corresponding alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to its investigation as a therapeutic agent.
Industry: It is explored for its potential use in the development of natural antioxidants and preservatives
Mechanism of Action
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Comparison with Similar Compounds
Similar Compounds
3’,4’,5,7-Tetrahydroxy-6,8-dimethoxyflavone: Similar in structure but with different substitution patterns.
3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone: Another flavonoid with hydroxyl and methoxy groups at different positions.
Uniqueness
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-13(21)12-10(20)6-11(7-3-4-8(18)9(19)5-7)25-15(12)17(24-2)14(16)22/h3-6,18-19,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMWHQIFJIURES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346840 |
Source
|
Record name | 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57093-50-2 |
Source
|
Record name | 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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